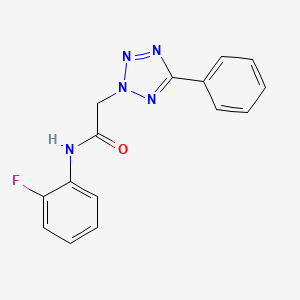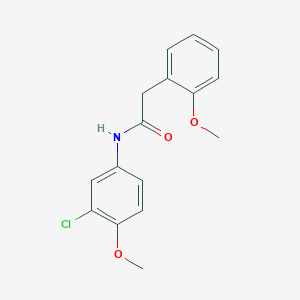
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
概要
説明
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of both fluorophenyl and tetrazole moieties in its structure imparts unique chemical and biological properties.
科学的研究の応用
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials such as polymers and coatings.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 2-fluorobenzoyl chloride to form the desired product.
The reaction conditions often include:
- Solvent: Dimethylformamide or tetrahydrofuran
- Temperature: 60-80°C
- Catalyst: Zinc chloride or other Lewis acids
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
作用機序
The mechanism of action of N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to the observed pharmacological effects.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N-(2-bromophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N-(2-methylphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-8-4-5-9-13(12)17-14(22)10-21-19-15(18-20-21)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWIUXOHNFLEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)

![N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)
![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzoate](/img/structure/B5736590.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)
![4-amino-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5736598.png)

![3-(3-nitrophenyl)acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5736612.png)
![N-allyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5736615.png)

![N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide](/img/structure/B5736632.png)
